ManNAz in Chemical Biology: An In-depth Technical Guide
ManNAz in Chemical Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-azidoacetylmannosamine (ManNAz) and its tetraacetylated, cell-permeable analog, Ac4ManNAz, are powerful tools in chemical biology, specifically in the field of metabolic glycoengineering.[1][2] These synthetic monosaccharides are derivatives of the natural sugar N-acetylmannosamine (ManNAc), a precursor in the biosynthesis of sialic acids.[1] The key feature of ManNAz is the presence of a bioorthogonal azide (B81097) group, which allows for the chemical tagging of glycoconjugates.[1][3]
Once introduced to cells, Ac4ManNAz passes through the cell membrane, where intracellular carboxyesterases remove the acetyl groups.[2] The resulting ManNAz is then processed by the sialic acid biosynthetic pathway and incorporated into cell surface and secreted sialoglycoproteins as azidosialic acid (SiaNAz).[4][5] This metabolic labeling provides a highly specific method to study glycoproteins.[6] The azide group serves as a chemical handle that can be selectively reacted with a complementary probe, typically an alkyne- or cyclooctyne-containing molecule, through "click chemistry" for visualization, tracking, and proteomic analysis.[1][7][8] This guide provides a comprehensive overview of ManNAz, including its chemical properties, experimental protocols, and its impact on cellular signaling.
Core Concepts and Mechanism of Action
The utility of ManNAz lies in its ability to hijack the natural metabolic pathway for sialic acid synthesis. This process, known as metabolic glycoengineering, allows for the introduction of a bioorthogonal chemical reporter, the azide group, into cellular glycans.
The general workflow involves two main steps:
-
Metabolic Labeling : Cells are incubated with Ac4ManNAz, which is metabolized and incorporated into sialic acid residues on glycoproteins.[7]
-
Bioorthogonal Ligation : The azide-labeled glycoproteins are then detected by reaction with a probe containing a terminal alkyne or a strained cyclooctyne (B158145) via a click chemistry reaction.[7]
This technique offers significant advantages, including high specificity and the ability to study dynamic glycosylation processes in living cells and organisms.[3][4]
Data Presentation
Chemical and Physical Properties
| Property | ManNAz | Ac4ManNAz |
| Molecular Formula | C8H14N4O6 | C16H22N4O10 |
| Molecular Weight | 262.22 g/mol | 430.37 g/mol |
| CAS Number | 361154-23-6 | 361154-30-5 |
| Purity | ≥98% | ≥95% (HPLC) |
| Solubility | - | Soluble to 100 mM in DMSO |
| Appearance | - | Off-white to grey oil |
| Storage | - | -20°C |
[Sources: 2, 6, 7, 13, 21]
Recommended Concentrations for Metabolic Labeling
| Concentration | Application/Cell Type | Observations | Reference |
| 10 µM | A549 cells (for cell labeling, tracking, and proteomic analysis) | Least effect on cellular systems with sufficient labeling efficiency. | [9] |
| 25-75 µM | General metabolic labeling | Recommended starting range for individual assay set-up. | [10] |
| 50 µM | A549 cells | Reduction of major cellular functions, including proliferation, migration, and invasion. | [9] |
| 12.5-25 µM | Jurkat cells (using 1,3,4-O-Bu3ManNAz) | Effective labeling at 3 to 5-fold lower concentrations than Ac4ManNAz. | [11] |
| 50-150 µM | Jurkat cells (using Ac4ManNAz) | Effective labeling, but concentrations >100 µM may induce cytotoxicity. | [11][12] |
Physiological Effects of Ac4ManNAz Treatment
| Concentration | Cell Line | Observed Effects | Reference |
| 10 µM | A549 | No significant changes in physiological and biochemical properties compared to control. | [9] |
| 50 µM | A549 | Decreased cell proliferation, migration, and invasion. Reduction in glycolytic flux and oxygen consumption rate. Increased mitochondrial membrane depolarization. Altered gene expression in MAPK and PI3K-Akt signaling pathways. | [9] |
| >100 µM | General | Potential for growth inhibition and cytotoxicity. | [12] |
Experimental Protocols
Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials:
-
Ac4ManNAz
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10-100 mM). Store at -20°C.
-
Cell Seeding: Plate cells at a density that will not result in over-confluence at the end of the incubation period.
-
Incubation with Ac4ManNAz: Dilute the Ac4ManNAz stock solution into the complete cell culture medium to the desired final concentration (typically 10-50 µM). Remove the old medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation Period: Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into glycoproteins. The optimal incubation time can vary depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated Ac4ManNAz. The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.
Detection of Azide-Labeled Glycoproteins via Click Chemistry
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-labeled cells
-
Alkyne-containing probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: Prepare a fresh solution containing the alkyne probe, CuSO4, and the reducing agent in PBS. The ligand is often used to stabilize the Cu(I) ion and improve reaction efficiency.
-
Labeling: Add the click reaction cocktail to the azide-labeled cells (either live, fixed, or as a lysate) and incubate for 30-60 minutes at room temperature.
-
Washing: After incubation, wash the cells or lysate extensively with PBS to remove unreacted reagents.
-
Analysis: The labeled glycoproteins can now be visualized by fluorescence microscopy (if a fluorescent alkyne was used) or enriched using streptavidin beads (if a biotin (B1667282) alkyne was used) for subsequent analysis by western blotting or mass spectrometry.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry
Materials:
-
Azide-labeled cells
-
Strained alkyne probe (e.g., DBCO, BCN, DIBO-functionalized fluorophore or biotin)
-
PBS
Procedure:
-
Labeling: Add the strained alkyne probe directly to the azide-labeled cells (live, fixed, or lysate) in PBS.
-
Incubation: Incubate for 1-2 hours at 37°C or room temperature. The reaction kinetics can vary depending on the specific strained alkyne used.
-
Washing: Wash the cells or lysate with PBS to remove the unreacted probe.
-
Analysis: Proceed with downstream analysis as described for CuAAC. SPAAC is generally preferred for live-cell imaging due to the cytotoxicity of copper.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic labeling workflow with Ac4ManNAz.
Caption: Sialic acid biosynthesis pathway incorporating ManNAz.
Caption: Click chemistry reactions for ManNAz detection.
Caption: Signaling pathways potentially affected by high concentrations of Ac4ManNAz.
Applications in Drug Development
The ability to specifically label and track glycoproteins makes ManNAz a valuable tool in drug development. Some key applications include:
-
Target Identification and Validation: By using biotinylated alkyne probes, azide-labeled glycoproteins can be enriched and subsequently identified by mass spectrometry.[3] This allows for the discovery of novel cell-surface markers for specific diseases, which can serve as new drug targets.
-
Monitoring Drug Efficacy: Changes in glycosylation are associated with numerous diseases, including cancer. ManNAz can be used to monitor how a therapeutic agent affects the glycoproteome of target cells.
-
Drug Delivery Systems: The azide handle introduced by ManNAz can be used to conjugate drugs or targeting moieties directly to the cell surface.[9] This approach has the potential to improve the therapeutic index of drugs by concentrating them at the site of action.
-
Live Cell Imaging and Tracking: Fluorescently tagged ManNAz-labeled cells can be tracked in vivo to monitor cell trafficking, engraftment of cell-based therapies, and the biodistribution of therapeutic cells.[9]
Concluding Remarks
ManNAz and its derivatives have become indispensable reagents in chemical biology for the study of glycosylation. The ability to metabolically label glycoproteins with a bioorthogonal handle provides a powerful platform for a wide range of applications, from fundamental studies of glycan function to the development of novel therapeutics and diagnostics. While high concentrations of Ac4ManNAz can have physiological effects on cells, careful optimization of labeling conditions can minimize these perturbations, ensuring the biological relevance of the experimental findings.[9] As new click chemistry reactions and probes are developed, the utility of ManNAz in chemical biology and drug discovery is expected to continue to expand.
References
- 1. ManNAz [sbsgenetech.com]
- 2. N -叠氮乙酰基甘露糖胺-四酰基化 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ManNAz (Ac₄ManNAz)|Metabolic Glycoengineering Reagent [benchchem.com]
- 4. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. ManNAz (N-azidoacetylmannosamine tetraacylated) 5 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 7. Invitrogen Click-IT ManNAz Metabolic Glycoprotein Labeling Reagent (tetraacetylated N-Azidoacetyl-D-Mannosamine) 5.2 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ac4ManNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 11. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
